ITIC-Th

Descripción general

Descripción

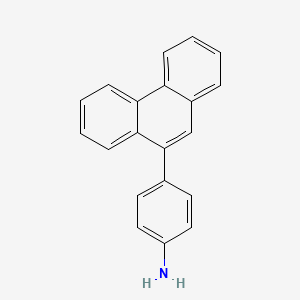

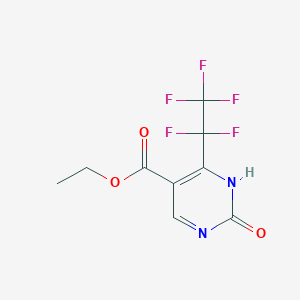

ITIC-Th: is a high-performance nonfullerene electron acceptor used in organic solar cells. It is known for its excellent light absorption properties and high power conversion efficiencies. The compound is based on a fused-ring electron acceptor structure with an acceptor-donor-acceptor configuration, which enhances its electronic properties and stability .

Mecanismo De Acción

Target of Action

ITIC-Th, a high-performance nonfullerene acceptor, primarily targets the electron transport in organic solar cells . It is designed to enhance the performance of these cells by improving the electron mobility .

Mode of Action

This compound interacts with its targets by incorporating electron-donating methoxy and electron-withdrawing F groups onto the terminal group 1,1-dicyanomethylene-3-indanone (IC) to construct a small library of four fused-ring electron acceptors . The electron-withdrawing ability increases from methoxylated to unsubstituted, fluorinated, and difluorinated IC, leading to a downshift of energy levels and a redshift of absorption spectra .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the electron transport in organic solar cells . The compound’s mode of action leads to changes in the electronic properties, charge transport, film morphology, and photovoltaic properties of the this compound series .

Pharmacokinetics

Specifically, the modifications to the IC terminal group affect the energy levels of the compound, influencing its availability for electron transport .

Result of Action

The result of this compound’s action is an enhancement in the performance of organic solar cells. Optimized cells based on the this compound series show power conversion efficiencies ranging from 8.88% to 12.1% .

Análisis Bioquímico

Biochemical Properties

ITIC-Th plays a significant role in biochemical reactions, particularly in the field of organic solar cells . The compound interacts with various biomolecules, including electron-donating methoxy and electron-withdrawing F groups . These interactions significantly influence the electronic properties, charge transport, film morphology, and photovoltaic properties of the this compound series .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily observed in the context of its application in organic solar cells . This compound influences cell function by altering the electronic properties and charge transport within the cell . Detailed studies on its impact on cell signaling pathways, gene expression, and cellular metabolism are currently limited.

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. The compound’s electron-withdrawing ability increases from methoxylated to unsubstituted, fluorinated, and difluorinated IC . This leads to a downshift of energy levels and a redshift of absorption spectra . These changes at the molecular level significantly influence the performance of organic solar cells based on the this compound series .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are observed in the context of its application in organic solar cells . The compound’s stability, degradation, and long-term effects on cellular function are crucial factors that influence the performance of these solar cells .

Metabolic Pathways

The metabolic pathways that this compound is involved in are primarily related to its role as a non-fullerene acceptor in organic solar cells . The compound interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that promotes intermolecular interaction and enhances electron mobility . The compound interacts with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are crucial aspects of its role in organic solar cells . Detailed studies on any targeting signals or post-translational modifications that direct this compound to specific compartments or organelles are currently limited.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ITIC-Th involves the incorporation of electron-donating methoxy and electron-withdrawing fluorine groups onto the terminal group 1,1-dicyanomethylene-3-indanone. This process creates a small library of fused-ring electron acceptors. The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and reaction time to achieve the desired chemical structure .

Análisis De Reacciones Químicas

Types of Reactions: ITIC-Th undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its electronic properties and enhancing its performance in organic solar cells .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products: The major products formed from these reactions include modified this compound derivatives with enhanced electronic properties. These derivatives are used to improve the efficiency and stability of organic solar cells .

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, ITIC-Th is used as a model compound to study the effects of substituents on the electronic properties of nonfullerene acceptors. Researchers investigate how different functional groups impact the charge transport, film morphology, and photovoltaic properties of this compound .

Biology and Medicine: These include drug delivery systems and bioimaging agents due to their unique electronic properties .

Industry: In the industry, this compound is used in the development of high-efficiency organic solar cells. Its excellent light absorption and charge transport properties make it a valuable component in the production of renewable energy devices .

Comparación Con Compuestos Similares

- ITIC

- ITIC-2F

- Y6

- PC71BM (fullerene-based acceptor for comparison)

Uniqueness: ITIC-Th stands out due to its unique combination of electron-donating and electron-withdrawing groups, which enhance its light absorption and charge transport properties. This makes it a highly efficient and stable nonfullerene acceptor for organic solar cells .

Propiedades

IUPAC Name |

2-[(2Z)-2-[[20-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(5-hexylthiophen-2-yl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C86H74N4O2S8/c1-5-9-13-17-25-53-33-37-71(93-53)85(72-38-34-54(94-72)26-18-14-10-6-2)67-45-64-68(46-63(67)81-77(85)83-69(99-81)43-57(97-83)41-65-75(51(47-87)48-88)59-29-21-23-31-61(59)79(65)91)86(73-39-35-55(95-73)27-19-15-11-7-3,74-40-36-56(96-74)28-20-16-12-8-4)78-82(64)100-70-44-58(98-84(70)78)42-66-76(52(49-89)50-90)60-30-22-24-32-62(60)80(66)92/h21-24,29-46H,5-20,25-28H2,1-4H3/b65-41-,66-42- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMVRGMZLQWAJY-SLZAGEDMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(S1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)C=C7C(=C(C#N)C#N)C8=CC=CC=C8C7=O)C(C9=C4SC1=C9SC(=C1)C=C1C(=C(C#N)C#N)C2=CC=CC=C2C1=O)(C1=CC=C(S1)CCCCCC)C1=CC=C(S1)CCCCCC)C1=CC=C(S1)CCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC1=CC=C(S1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)/C=C\7/C(=C(C#N)C#N)C8=CC=CC=C8C7=O)C(C9=C4SC1=C9SC(=C1)/C=C\1/C(=C(C#N)C#N)C2=CC=CC=C2C1=O)(C1=CC=C(S1)CCCCCC)C1=CC=C(S1)CCCCCC)C1=CC=C(S1)CCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C86H74N4O2S8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1452.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is ITIC-Th and what makes its structure significant for organic solar cells?

A1: this compound, or 3,9-bis(2-methylene-(3-(1,1-dicyanomethylene)-indanone))-5,5,11,11-tetrakis(4-hexylthienyl)-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene, is a non-fullerene acceptor (NFA) used in organic solar cells (OSCs). Its fused-ring structure, featuring indacenodithieno[3,2-b]thiophene (IDT) as the core and thienyl side-chains, contributes to its strong electron-accepting properties and efficient charge transport within OSCs. [, ] [https://www.semanticscholar.org/paper/98387beac78358cb64b23f0448d8727d4b981df4, https://www.semanticscholar.org/paper/98387beac78358cb64b23f0448d8727d4b981df4]

Q2: How does this compound compare to its counterpart ITIC (without the thienyl side chains)?

A2: this compound exhibits lower HOMO and LUMO energy levels compared to ITIC due to the σ-inductive effect of the thienyl side chains. [] This allows it to better match with a wider range of polymer donors, including both high- and low-band gap polymers, leading to improved device performance. [] Additionally, this compound possesses higher electron mobility than ITIC (6.1 × 10⁻⁴ cm² V⁻¹ s⁻¹ vs. 2.6 × 10⁻⁴ cm² V⁻¹ s⁻¹) due to enhanced intermolecular interactions induced by sulfur-sulfur interactions. [] [https://www.semanticscholar.org/paper/98387beac78358cb64b23f0448d8727d4b981df4]

Q3: How does this compound interact with donor polymers in the active layer of an OSC?

A3: Upon photoexcitation, excitons generated in the donor polymer migrate to the donor/ITIC-Th interface. Due to the energy level offset, electrons are transferred from the donor to this compound, leading to charge separation. [, ] The efficiency of this process is influenced by factors such as energy level alignment, intermolecular packing, and the morphology of the blend. [, , ] [https://www.semanticscholar.org/paper/f645fe21c47e72a155c5dd4b9470aa4ecbef47f9, https://www.semanticscholar.org/paper/a9a8f3676f696a473dc07e0d8f77814c5a3f49a6, https://www.semanticscholar.org/paper/036a24a67c50cf71bb1c15b3360d11ddff44772d]

Q4: What is the role of this compound in ternary blend organic solar cells?

A4: In ternary blends, this compound can act as a third component alongside another acceptor and a donor polymer. By carefully selecting the energy levels of the three components, an energy cascade can be created, facilitating charge transfer and enhancing open-circuit voltage (Voc). [, , ] For instance, incorporating this compound into a PBDB-T-SF:IT-4F binary blend leads to improved Voc and fill factor due to the formation of a favorable energy cascade. [] [https://www.semanticscholar.org/paper/a9a8f3676f696a473dc07e0d8f77814c5a3f49a6, https://www.semanticscholar.org/paper/d7ec8f96c984796eaac48f49fb24a31599dd7f48, https://www.semanticscholar.org/paper/e60f11e7907ee1541d5968423652012fbb6017aa]

Q5: How does the morphology of this compound:polymer blends impact device performance?

A5: The nanoscale morphology of this compound:polymer blends significantly affects charge generation, transport, and ultimately, device performance. [, , ] Optimal morphologies typically feature a bicontinuous interpenetrating network of donor and acceptor phases with appropriate domain sizes for efficient exciton dissociation and charge transport. [, ] Factors like alkyl chain length on the polymer backbone can influence the morphology by altering polymer packing and miscibility with this compound. [, ] [https://www.semanticscholar.org/paper/f645fe21c47e72a155c5dd4b9470aa4ecbef47f9, https://www.semanticscholar.org/paper/036a24a67c50cf71bb1c15b3360d11ddff44772d, https://www.semanticscholar.org/paper/4dc1161709f1d1ce6b0fb26679a13d0d48f604a5]

Q6: How does the molecular orientation of this compound in the active layer affect OSC performance?

A6: The molecular orientation of this compound can significantly impact charge transport and device performance. A face-on orientation, where the conjugated plane lies parallel to the substrate, generally favors efficient charge transport. [] For example, in DRCN5T:this compound blends, inducing a face-on orientation of DRCN5T through a solid additive strategy led to improved device performance due to enhanced charge transport and reduced energy loss. [] [https://www.semanticscholar.org/paper/b3363b180dd6efeb0337abbd8fc57e97c497763b]

Q7: What are the advantages of using this compound over fullerene acceptors in OSCs?

A7: this compound offers several advantages over fullerene acceptors, including:

- Tunable energy levels: The energy levels of this compound can be readily modified through chemical modifications, enabling better energy level matching with a wider range of donor polymers. [, , ]

- Stronger absorption: this compound exhibits stronger absorption in the visible and near-infrared regions compared to fullerene acceptors, leading to increased light harvesting. [, , ]

- Improved stability: this compound-based devices generally exhibit improved stability compared to fullerene-based devices, making them more suitable for long-term operation. [, , ]

- Potential for high performance: this compound has contributed to achieving high power conversion efficiencies in OSCs, demonstrating its potential for developing efficient and stable organic photovoltaic devices. [, , ]

Q8: Can this compound be used in other applications besides OSCs?

A8: While primarily known for its role in OSCs, this compound has shown promise in other applications:

- Perovskite solar cell additive: this compound can act as a stabilizing additive in perovskite precursor solutions, improving the stability of the solution and the resulting devices. []

- n-type semiconductor in OTFTs: The high electron mobility of this compound makes it a potential candidate for use as an n-type semiconductor in organic thin-film transistors (OTFTs). []

Q9: What are the current research directions related to this compound?

A9: Current research directions involving this compound focus on:

- Further improving device performance: This involves exploring new donor polymers with optimal energy levels and morphology control strategies to enhance charge generation and transport. [, , ]

- Enhancing device stability: Research is ongoing to understand and mitigate degradation pathways in this compound-based devices, aiming for long-term operational stability. [, ]

- Exploring ternary and quaternary blends: Incorporating this compound into multi-component blends to fine-tune energy levels, broaden absorption, and further enhance device performance is an active area of research. [, , ]

- Investigating new applications: The unique properties of this compound make it attractive for exploration in other areas beyond OSCs, such as transistors, sensors, and thermoelectric devices. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine](/img/structure/B3248678.png)

![(3-Amino-6-phenyl-4-thiophen-2-ylthieno[2,3-b]pyridin-2-yl)-phenylmethanone](/img/structure/B3248711.png)